![molecular formula C12H16INO2S B226375 1-(4-Iodobenzenesulfonyl)-4-methylpiperidine](/img/structure/B226375.png)
1-(4-Iodobenzenesulfonyl)-4-methylpiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Iodobenzenesulfonyl)-4-methylpiperidine, also known as IBMP, is a chemical compound with a molecular formula of C12H15INO2S. It is a white solid substance that is commonly used in scientific research due to its ability to interact with certain receptors in the brain and nervous system.
Wirkmechanismus
The mechanism of action of 1-(4-Iodobenzenesulfonyl)-4-methylpiperidine is not fully understood, but it is believed to interact with the sigma-1 receptor through a non-competitive binding site. This interaction can modulate the activity of other receptors and ion channels in the brain, leading to various physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the modulation of calcium signaling, the regulation of neurotransmitter release, and the promotion of cell survival. Additionally, this compound has been shown to have anti-inflammatory and analgesic effects, making it a potential therapeutic target for various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(4-Iodobenzenesulfonyl)-4-methylpiperidine in lab experiments is its ability to selectively interact with the sigma-1 receptor, allowing for the investigation of its specific role in various physiological processes. However, one limitation is that this compound has a relatively short half-life, which can make it difficult to study its long-term effects.
Zukünftige Richtungen
There are several future directions for the study of 1-(4-Iodobenzenesulfonyl)-4-methylpiperidine and its role in various physiological processes and diseases. One area of interest is the investigation of its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases such as Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and its interactions with other receptors and ion channels in the brain. Finally, the development of new and more potent sigma-1 receptor modulators could lead to the discovery of novel treatments for a variety of diseases.
Synthesemethoden
1-(4-Iodobenzenesulfonyl)-4-methylpiperidine can be synthesized through a multistep process that involves the reaction of 4-iodobenzenesulfonyl chloride with 4-methylpiperidine in the presence of a base such as sodium hydroxide. The resulting product is then purified through recrystallization to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
1-(4-Iodobenzenesulfonyl)-4-methylpiperidine is commonly used in scientific research as a tool to study the function of certain receptors in the brain and nervous system. Specifically, it has been shown to interact with the sigma-1 receptor, which is involved in a variety of physiological processes such as pain perception, learning and memory, and cell survival. Additionally, this compound has been used to investigate the role of sigma-1 receptors in various diseases such as Alzheimer's disease, schizophrenia, and depression.
Eigenschaften
Molekularformel |
C12H16INO2S |
---|---|
Molekulargewicht |
365.23 g/mol |
IUPAC-Name |
1-(4-iodophenyl)sulfonyl-4-methylpiperidine |
InChI |
InChI=1S/C12H16INO2S/c1-10-6-8-14(9-7-10)17(15,16)12-4-2-11(13)3-5-12/h2-5,10H,6-9H2,1H3 |
InChI-Schlüssel |
MIZLYDWVTOLUJF-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)I |
Kanonische SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.